3-(Dimethoxymethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Environmental Remediation
A notable application of aniline derivatives is in the degradation of pollutants. Delftia sp. AN3, an extremely aniline-tolerant bacterium, can degrade aniline and its derivatives, suggesting potential applications in wastewater treatment and bioremediation. This strain demonstrates the enzymatic pathways and conditions favorable for aniline degradation, highlighting its utility in managing aniline-contaminated environments (Liu et al., 2002).
Polymer Science
Aniline derivatives have been utilized in synthesizing conductive polymers. For example, copolymers of dimethoxyaniline (DMA) with aniline have been developed, exhibiting variations in redox characteristics and showing potential for various electronic applications due to their conductivity and solubility properties (Huang, Wen, & Gopalan, 2003). Additionally, aniline oligomers, including dimethyl aniline derivatives, have been studied for their electroactive properties, suggesting their application in creating electroactive and biodegradable materials for biomedical uses (Zhang et al., 2012).
Organic Synthesis
Aniline derivatives play a crucial role in organic synthesis, serving as precursors for synthesizing N-containing heterocycles. A study demonstrated the use of atmospheric CO2 in the cyclization of ortho-substituted aniline derivatives to synthesize benzothiazoles, benzimidazoles, and other heterocycles, showcasing the versatility of aniline derivatives in facilitating novel synthetic pathways (Gao et al., 2016).
Corrosion Inhibition
Research has also explored aniline derivatives as corrosion inhibitors. For instance, studies on aniline and N,N-dimethylaniline have shown their effectiveness in inhibiting corrosion of A3 steel in acidic environments. The mechanism involves the adsorption of these compounds on the steel surface, demonstrating their potential as corrosion inhibitors in industrial applications (Chen et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3-(dimethoxymethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-9(12-2)7-4-3-5-8(10)6-7/h3-6,9H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMCNJBSTUSMMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CC=C1)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283171 |
Source
|
Record name | 3-(dimethoxymethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethoxymethyl)aniline | |
CAS RN |
53663-37-9 |
Source
|
Record name | NSC30208 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30208 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(dimethoxymethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.